

# 2-Vinylpyridine: A Comprehensive Technical Guide for Advanced Research and Drug Development

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## Compound of Interest

Compound Name: 2-Vinylpyridine

CAS No.: 1337-81-1

Cat. No.: B074390

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## Introduction

**2-Vinylpyridine** (2VP), a heterocyclic aromatic compound with the chemical formula  $C_7H_7N$ , stands as a cornerstone monomer and versatile intermediate in the fields of polymer chemistry, materials science, and pharmaceutical development. Its unique molecular architecture, featuring a vinyl group appended to a pyridine ring at the 2-position, imparts a rich and tunable reactivity that has been harnessed for a multitude of advanced applications. The electron-withdrawing nature of the pyridine nitrogen activates the vinyl group, making it susceptible to both radical and anionic polymerization, as well as nucleophilic conjugate additions. This guide provides an in-depth exploration of **2-Vinylpyridine**, from its fundamental properties to its application in sophisticated drug development workflows, offering field-proven insights for researchers and scientists.

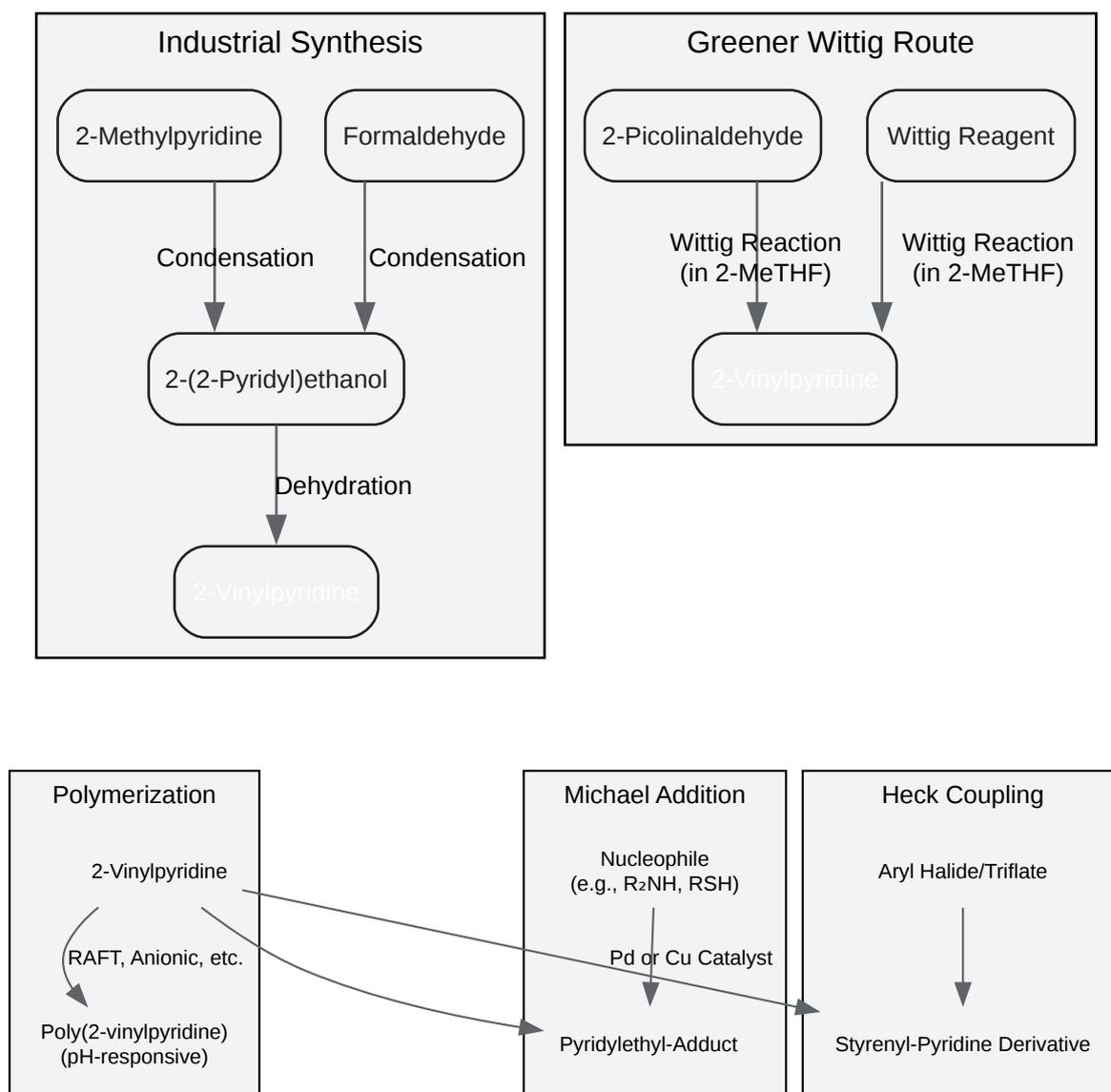
## Part 1: Core Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization in research and development. The key physicochemical data for **2-Vinylpyridine** are summarized below.

Property	Value	Source(s)
CAS Number	100-69-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N	[1]
Molecular Weight	105.14 g/mol	
Appearance	Colorless to pale yellow liquid	[2]
Density	0.975 g/mL at 25 °C	
Boiling Point	158 °C	[1]
Melting Point	-50 °C	[1]
Refractive Index	1.5490 to 1.5510 (20°C, 589 nm)	[3]
Solubility	Slightly soluble in water; soluble in dilute acids, alcohols, ketones, esters, and hydrocarbons.	[1]
Vapor Pressure	10 mmHg (44.5 °C)	
Inhibitor	Typically stabilized with 0.1 wt. % 4-tert-butylcatechol (TBC) to prevent polymerization.	

## Part 2: Synthesis and Manufacturing Insights

Industrially, **2-Vinylpyridine** is primarily synthesized through the condensation of 2-methylpyridine ( $\alpha$ -picoline) with formaldehyde, followed by the dehydration of the resulting alcohol intermediate, 2-(2-pyridyl)ethanol.[4] This process is typically conducted under elevated temperatures and pressures. An alternative, greener synthetic route has also been developed utilizing a Wittig reaction in the bio-renewable solvent 2-methyltetrahydrofuran (2-MeTHF), achieving high yields without the need for column chromatography.[2]



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Caption: Major reaction pathways of **2-Vinylpyridine**.

## Part 4: Applications in Drug Development and Research

The unique properties of **2-Vinylpyridine** and its polymers make them highly valuable in the pharmaceutical industry, from the synthesis of active pharmaceutical ingredients (APIs) to the design of advanced drug delivery vehicles.

## Intermediate in API Synthesis

**2-Vinylpyridine** is a key building block in the synthesis of several important drugs.

- **Axitinib**: This targeted cancer therapy drug is synthesized via a crucial Heck coupling reaction between **2-vinylpyridine** and a protected 3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide intermediate. [2][4][5][6] This reaction forms the (E)-stilbene-like core of the Axitinib molecule.
- **Betahistine**: **2-Vinylpyridine** is listed as a known impurity and potential starting material for Betahistine, a drug used to treat vertigo. [6]\* **Other Pharmaceuticals**: It is also used in the synthesis of various other compounds, including the veterinary anthelmintic 2-(2-methoxyethyl)pyridine. [4]

## pH-Responsive Drug Delivery Systems

The homopolymer P2VP and block copolymers containing P2VP are at the forefront of research into "smart" drug delivery systems. The pyridine nitrogen has a pKa of approximately 5, meaning it becomes protonated and positively charged in acidic environments (like endosomes or the stomach). This charge repulsion causes the polymer to swell or dissolve, triggering the release of an encapsulated drug.

- **Nanomicelles**: Amphiphilic block copolymers, such as poly(**2-vinylpyridine**)-b-poly(ethylene oxide) (P2VP-b-PEO), self-assemble into core-shell nanomicelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs like curcumin and 5-fluorouracil. [7] Upon reaching an acidic environment, the protonation of the P2VP core leads to micelle destabilization and rapid drug release. [7]\* **Polymersomes**: The pH-responsive nature of P2VP blocks can be used to create polymersomes (vesicles formed from block copolymers) that rupture and release their contents at a specific pH. [8]

## Part 5: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

### Protocol: RAFT Polymerization of 2-Vinylpyridine

This protocol is adapted from methodologies described for the controlled radical polymerization of vinylpyridines. [8] Objective: To synthesize poly(**2-vinylpyridine**) with a controlled molecular weight and narrow polydispersity.

Materials:

- **2-Vinylpyridine** (2VP), inhibitor removed by passing through a column of basic alumina.
- Azo-bis(isobutyronitrile) (AIBN), recrystallized from methanol.
- Cumyl dithiobenzoate (CDB) as the RAFT agent.
- Anhydrous N,N-Dimethylformamide (DMF).
- Nitrogen gas supply.
- Septa-sealed vials.

Procedure:

- In a septa-sealed vial, combine CDB (RAFT agent) and AIBN (initiator).
- Add the purified **2-Vinylpyridine** monomer and anhydrous DMF. The target molecular weight is determined by the [Monomer]/[RAFT Agent] ratio.
- Seal the vial and deoxygenate the solution by bubbling with dry nitrogen for 20-30 minutes while in an ice bath.
- Place the sealed vial in a preheated oil bath at 60 °C to initiate polymerization.
- Allow the reaction to proceed for the desired time (e.g., 4-24 hours, depending on the target conversion).
- To quench the reaction, cool the vial in an ice bath and expose the solution to air.
- Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold hexane.

- Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
- Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and  $^1\text{H}$  NMR for structure confirmation.



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Caption: Experimental workflow for RAFT polymerization of 2VP.

## Part 6: Characterization Data

Accurate characterization is essential for confirming the identity and purity of **2-Vinylpyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The spectrum shows characteristic signals for the vinyl protons and the aromatic protons on the pyridine ring.
  - Vinyl Protons: Three distinct multiplets are typically observed: a doublet of doublets around 6.85 ppm (H on  $\text{C}_\alpha$ , geminal to the ring), and two doublets around 6.22 ppm and 5.49 ppm (terminal vinyl protons, H on  $\text{C}_\beta$ ). [2][9][10] \* Pyridine Protons: Signals appear in the aromatic region (7.0-8.6 ppm), with the proton adjacent to the nitrogen (at  $\text{C}_6$ ) being the most downfield at  $\sim 8.58$  ppm. [2][10] \*  $^{13}\text{C}$  NMR ( $\text{DMSO-d}_6$ ):
    - Pyridine Ring:  $\sim 155.7, 149.4, 136.9, 122.3, 121.1$  ppm. [2] \* Vinyl Group:  $\sim 136.3$  ( $\text{C}_\alpha$ ),  $118.1$  ( $\text{C}_\beta$ ) ppm. [2]

### Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- C=C Stretch (Vinyl): A characteristic peak is observed around  $1623\text{ cm}^{-1}$ . [2] \* C=N, C=C Stretch (Pyridine Ring): Strong absorptions are seen in the  $1587\text{-}1485\text{ cm}^{-1}$  region. [2] \* C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group are also prominent.

## Part 7: Safety, Handling, and Storage

**2-Vinylpyridine** is a hazardous material and must be handled with appropriate precautions.

- **Hazards:** It is a flammable liquid and vapor. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also corrosive to the respiratory tract. [11]\* **Polymerization:** **2-Vinylpyridine** can polymerize violently, especially if exposed to heat, light, or in the absence of an inhibitor. This can generate a fire or explosion hazard. [12]\* **Handling:** Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [11][13] Take measures to prevent the buildup of electrostatic charge.
- **Storage:** Store in a cool, dark, and well-ventilated place, preferably in a freezer at -20°C to maintain quality and prevent polymerization. [11] Ensure the container is tightly sealed. Store only if stabilized with an inhibitor like 4-tert-butylcatechol. Keep separated from strong oxidants and strong acids. [12]\* **Spills:** In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not allow the product to enter drains. [14]

## Conclusion

**2-Vinylpyridine** is a reagent of profound importance in modern chemical and pharmaceutical sciences. Its well-defined reactivity, particularly in controlled polymerization and Michael addition reactions, provides a robust platform for the rational design of advanced materials. For drug development professionals, its role as a key intermediate in API synthesis and as the fundamental building block for pH-responsive drug delivery systems underscores its continued relevance. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

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